

A Researcher's Guide to Spectroscopic Differentiation of Nitro-Indazole Regioisomers

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Compound of Interest

Compound Name: *6-fluoro-3-iodo-1H-indazole*

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For researchers, scientists, and drug development professionals, the unequivocal structural characterization of molecular entities is a foundational pillar of scientific integrity. In the realm of medicinal chemistry, nitro-indazoles represent a privileged scaffold, forming the core of numerous pharmacologically active agents. However, the synthesis of these compounds often yields a mixture of regioisomers—molecules with the same chemical formula but differing in the position of the nitro group on the indazole ring. These subtle structural variations can lead to profound differences in biological activity, toxicity, and pharmacokinetic profiles. Consequently, the ability to reliably differentiate between these regioisomers is not merely an analytical exercise but a critical necessity for advancing drug discovery and development.

This guide provides an in-depth comparison of various spectroscopic techniques for the differentiation of nitro-indazole regioisomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their analytical endeavors.

The Power of the Electron-Withdrawing Nitro Group: A Spectroscopic Handle

The key to differentiating nitro-indazole regioisomers lies in the potent electron-withdrawing nature of the nitro (-NO₂) group. This group significantly perturbs the electronic environment of the entire indazole scaffold, and its influence varies depending on its position (4, 5, 6, or 7).

This positional variance creates unique spectroscopic signatures that can be harnessed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy, particularly ^1H and ^{13}C NMR, stands as the most powerful and definitive technique for the structural elucidation of nitro-indazole regioisomers. The chemical shifts and coupling constants of the protons and carbons in the indazole ring are exquisitely sensitive to the electronic effects exerted by the nitro group.

Causality Behind Spectral Differences in NMR

The electron-withdrawing nitro group deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this deshielding effect is dependent on the proximity and the resonance interaction of the nitro group with the specific nucleus.

- ^1H NMR: Protons ortho and para to the nitro group experience the most significant downfield shifts due to a combination of inductive and resonance effects. The coupling patterns (e.g., doublets, doublet of doublets) and their corresponding coupling constants (J-values) provide crucial information about the connectivity of the protons, further aiding in the assignment of the substitution pattern.
- ^{13}C NMR: The carbon atom directly attached to the nitro group is strongly deshielded and resonates at a significantly downfield chemical shift, often serving as a key diagnostic peak for identifying the position of nitration.^[1] The electronic perturbation also propagates throughout the ring system, leading to a unique fingerprint of carbon chemical shifts for each regioisomer.

Comparative ^1H NMR Data for Nitro- ^1H -indazoles

Proton	4-Nitro-1H-indazole (Predicted)	5-Nitro-1H-indazole (DMSO-d ₆)	6-Nitro-1H-indazole (DMSO-d ₆)	7-Nitro-1H-indazole (DMSO-d ₆)
H-3	~8.5-8.7 (s)	8.43 (s)[2]	8.26 (s)	~8.3-8.5 (s)
H-4	-	8.84 (d, J=2.0 Hz)[2]	8.13 (dd, J=8.9, 2.0 Hz)[1]	-
H-5	~7.8-8.0 (d)	-	8.29 (dd, J=8.9, 0.5 Hz)[1]	~7.3-7.5 (t)
H-6	~7.4-7.6 (t)	8.21 (dd, J=9.2, 2.0 Hz)	-	~7.9-8.1 (d)
H-7	~8.0-8.2 (d)	7.75 (d, J=9.2 Hz)[2]	8.57 (d, J=1.5 Hz)[1]	-
N-H	~13.5-14.0 (br s)	13.77 (br s)[2]	~13.5 (br s)	~13.9 (br s)

Note: Predicted values are based on established substituent effects on aromatic systems. Experimental data should be acquired for definitive assignment.

Comparative ¹³C NMR Data for Nitro-1H-indazoles

Carbon	4-Nitro-1H-indazole (Predicted)	5-Nitro-1H-indazole (DMSO-d ₆)	6-Nitro-1H-indazole (DMSO-d ₆)	7-Nitro-1H-indazole (Calculated)
C-3	~135-138	~136.0	~135.5	~134.1
C-3a	~120-123	~122.0	~121.5	~118.9
C-4	-	~119.0	~122.4	~129.1
C-5	~125-128	-	~118.7	~118.1
C-6	~120-123	~118.0	-	~128.0
C-7	~115-118	~110.0	~108.6	-
C-7a	~140-143	~143.0	~141.0	~139.8
C-NO ₂	~145-148 (C4)	~143.5 (C5)	~146.9 (C6) ^[1]	~142.2 (C7)

Note: Calculated values for 7-nitro-1H-indazole are based on GIAO/B3LYP/6-311++G(d,p) level of theory.^[3]

Experimental Protocol for NMR Analysis

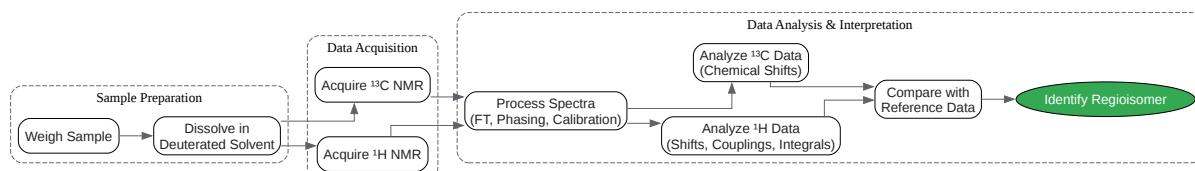
A robust and self-validating NMR protocol is essential for reproducible results.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the nitro-indazole sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the N-H proton.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrument Parameters:

- Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
- For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- For ^{13}C NMR, a proton-decoupled experiment should be performed. A greater number of scans will be necessary due to the low natural abundance of ^{13}C (typically 1024 or more).

- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the regioisomer.

Logical Workflow for NMR-Based Isomer Differentiation



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Caption: A streamlined workflow for the differentiation of nitro-indazole regioisomers using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized nitro-indazole isomers and can provide valuable structural information through the analysis of their fragmentation patterns.

Causality Behind Fragmentation Differences in MS

Upon ionization in the mass spectrometer (commonly via Electron Ionization - EI), the molecular ion is formed. The position of the nitro group influences the stability of the molecular ion and directs the subsequent fragmentation pathways. Common fragmentation pathways for nitroaromatic compounds include the loss of NO_2 ($\text{M}-46$), NO ($\text{M}-30$), and CO . The relative abundance of these fragment ions can differ between regioisomers, providing a basis for their differentiation. For instance, ortho effects can lead to unique fragmentation patterns in certain isomers.

Comparative Mass Spectrometry Data

Regioisomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Nitro-1H-indazole	163	Predicted: 117 ($\text{M}-\text{NO}_2$), 133 ($\text{M}-\text{NO}$), 89 (loss of N_2)
5-Nitro-1H-indazole	163	117, 133, 90 ^[4]
6-Nitro-1H-indazole	163	117, 133, 90
7-Nitro-1H-indazole	163	118, 117, 90 ^[5]

Note: A comprehensive, directly comparative study of the fragmentation of all four regioisomers under identical conditions is not readily available in the literature. The data presented is a compilation from various sources and predictions.

Experimental Protocol for Mass Spectrometry

- Sample Preparation:

- Prepare a dilute solution of the nitro-indazole sample (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.
- Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.
- Instrument Parameters:
 - Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., EI for fragmentation analysis or Electrospray Ionization - ESI for accurate mass determination).
 - For EI, a standard electron energy of 70 eV is typically used.
 - Acquire a full scan mass spectrum to observe the molecular ion and fragment ions.
 - For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Techniques

While not as definitive as NMR, IR and UV-Vis spectroscopy can provide valuable complementary data for the differentiation of nitro-indazole regioisomers.

Causality Behind Spectral Differences in IR and UV-Vis

- IR Spectroscopy: The position of the nitro group influences the vibrational frequencies of the N-O bonds (asymmetric and symmetric stretching) and the C-H out-of-plane bending vibrations of the aromatic ring. These differences, although sometimes subtle, can be used to distinguish between isomers.
- UV-Vis Spectroscopy: The electronic transitions ($\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$) of the indazole chromophore are affected by the position of the nitro group. This results in variations in the wavelength of maximum absorption (λ_{max}) and the molar absorptivity for each regioisomer.

Comparative IR and UV-Vis Data

Spectroscopic Technique	4-Nitro-1H-indazole	5-Nitro-1H-indazole	6-Nitro-1H-indazole	7-Nitro-1H-indazole
IR (ν NO ₂ , cm ⁻¹)	Predicted: ~1520-1540 (asym), ~1340- 1360 (sym)	~1520, ~1340 ^[4]	~1520, ~1340 ^[6]	~1525, ~1350 ^[5]
UV-Vis (λ _max, nm)	Data not available	~330 (in Methanol) ^[7]	Data not available	~350, ~270 ^[5]

Experimental Protocols for IR and UV-Vis Spectroscopy

- IR Spectroscopy:
 - Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
 - Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
- UV-Vis Spectroscopy:
 - Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
 - Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning a suitable wavelength range (e.g., 200-400 nm).

Conclusion: An Integrated Spectroscopic Approach

The reliable differentiation of nitro-indazole regioisomers is a critical step in the development of novel therapeutics. While each spectroscopic technique offers valuable information, a comprehensive and unambiguous structural assignment is best achieved through an integrated approach. NMR spectroscopy, with its detailed structural insights, serves as the primary tool for definitive identification. Mass spectrometry provides essential confirmation of the molecular weight and complementary structural information through fragmentation analysis. IR and UV-Vis spectroscopy offer additional, readily obtainable data that can corroborate the assignments.

made by NMR and MS. By understanding the underlying principles of each technique and employing robust experimental protocols, researchers can confidently navigate the challenges of isomeric differentiation and accelerate their research and development efforts.

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